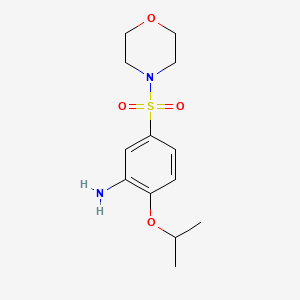
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline
Descripción general
Descripción
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline, also known as MOSPA, is a sulfonamide derivative of morpholine and is used in a variety of scientific research applications. The compound is an important tool for scientists due to its ability to be used in a variety of methods, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers and other materials, and as a ligand in protein-ligand binding studies. It is also used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.
Mecanismo De Acción
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. It also acts as a ligand in protein-ligand binding studies, binding to the active site of the protein and altering its structure and function.
Biochemical and Physiological Effects
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to inhibit signal transduction pathways, which can lead to changes in gene expression and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline is a useful tool for laboratory experiments due to its ability to be used in a variety of methods, its high purity, and its low cost. However, it is important to note that 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline is a potent inhibitor of enzymes and can lead to unexpected results if used in the wrong concentrations.
Direcciones Futuras
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline has potential applications in drug discovery and development, as an inhibitor of enzymes involved in drug metabolism. It could also be used as a ligand to study protein-ligand binding and the effects of drug binding on protein structure and function. Additionally, it could be used in the synthesis of polymers and other materials, and as a catalyst for chemical reactions. Finally, it could be used to study the effects of 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline on biochemical and physiological processes, such as enzyme inhibition and signal transduction.
Propiedades
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10(2)19-13-4-3-11(9-12(13)14)20(16,17)15-5-7-18-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHYEDIZJQFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207002 | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline | |
CAS RN |
727704-71-4 | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727704-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





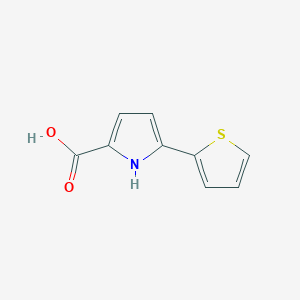
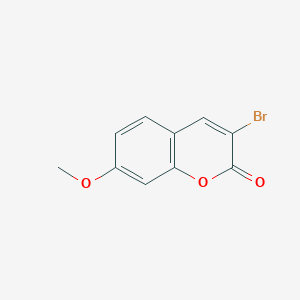
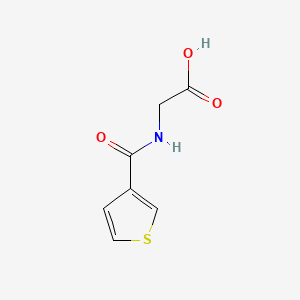

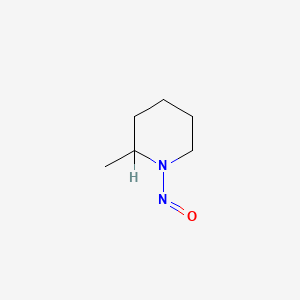
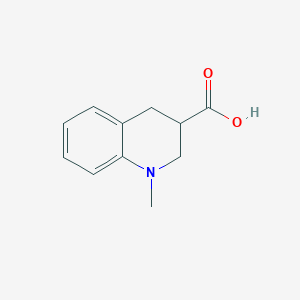
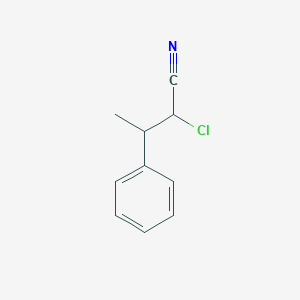
![2-chloro-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3386318.png)
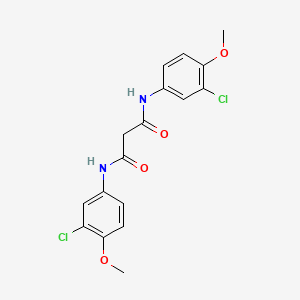

![4-[5-(Methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B3386335.png)
![7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline](/img/structure/B3386343.png)